

Preparation of Sabouraud Dextrose Agar for Fungal Culture: Application Notes and Protocols

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Compound of Interest

Compound Name: Dextrose monohydrate

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Introduction

Sabouraud Dextrose Agar (SDA) is a selective medium formulated for the isolation, cultivation, and maintenance of a wide range of fungi, including yeasts and molds.[1][2] Developed by French physician Dr. Raymond Sabouraud in 1892, its formulation has been a cornerstone in mycology for the study of pathogenic and non-pathogenic fungal species.[3][4] The medium's high dextrose concentration and acidic pH create a selective environment that enhances fungal growth while inhibiting the proliferation of most bacteria.[5][6] This makes SDA particularly valuable in clinical diagnostics, pharmaceutical quality control, and mycological research.[3][4][7]

The principle of SDA lies in its composition.[3] Mycological peptone serves as a source of essential nitrogenous compounds and amino acids, while dextrose provides the necessary carbon and energy for fungal growth.[3][4] Agar acts as the solidifying agent.[4] The traditionally low pH of approximately 5.6 is a key selective factor, though modifications to this formulation exist to suit specific applications.[1][3][5]

Data Presentation: Composition of Sabouraud Dextrose Agar

The following table summarizes the quantitative data for various formulations of Sabouraud Dextrose Agar.

Component	Classical Formulation (g/L)	Emmons Modification (g/L)	Purpose
Dextrose (Glucose)	40.0	20.0	Carbon and energy source. [3] [4]
Mycological Peptone	10.0	10.0	Source of nitrogen and vitamins. [3]
Agar	15.0 - 20.0	20.0	Solidifying agent. [5]
Final pH (at 25°C)	5.6 ± 0.2	6.9 ± 0.2	Inhibits bacterial growth (classical) or enhances growth of some pathogenic fungi (Emmons). [1] [3]

Optional Supplements for Enhanced Selectivity:

For samples with high bacterial loads, antibiotics may be added to the medium after autoclaving and cooling.

Antibiotic	Typical Concentration (mg/L)	Purpose
Chloramphenicol	50.0	Broad-spectrum antibacterial agent. [1] [4]
Gentamicin	5.0	Inhibits Gram-negative bacteria. [1] [4]
Tetracycline	10.0	Broad-spectrum antibacterial agent. [1]

Experimental Protocols

1. Preparation of Sabouraud Dextrose Agar (1 Liter)

This protocol details the steps for preparing 1 liter of classical Sabouraud Dextrose Agar.

Materials:

- Dextrose: 40 g
- Mycological Peptone: 10 g
- Agar: 15 g
- Distilled or deionized water: 1000 mL
- 1M Hydrochloric acid (HCl) or 1M Sodium hydroxide (NaOH) for pH adjustment
- Autoclavable glass bottle or flask (2 L capacity)
- Magnetic stirrer and stir bar
- Weighing balance
- pH meter
- Sterile Petri dishes

Procedure:

- Weighing: Accurately weigh 40 g of dextrose, 10 g of mycological peptone, and 15 g of agar.
- Dissolving: Suspend the weighed components in 1000 mL of distilled water in a 2 L flask.[\[4\]](#)
- Heating: Gently heat the mixture while stirring continuously to completely dissolve all ingredients.[\[1\]](#)[\[4\]](#) Bring the solution to a boil for one minute to ensure complete dissolution of the agar.[\[4\]](#)
- pH Adjustment: Cool the medium to room temperature and measure the pH. Adjust the pH to 5.6 ± 0.2 using 1M HCl or 1M NaOH as needed.[\[1\]](#)[\[3\]](#)[\[8\]](#)
- Sterilization: Autoclave the medium at 121°C (15 psi) for 15-20 minutes.[\[1\]](#)[\[3\]](#)[\[4\]](#)

- **Cooling:** After autoclaving, allow the medium to cool in a 45-50°C water bath.[\[1\]](#)[\[4\]](#)[\[8\]](#)
- **Pouring:** In a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the molten agar into sterile Petri dishes.
- **Solidification:** Allow the agar plates to solidify at room temperature.
- **Storage:** Store the prepared plates in a refrigerator at 2-8°C until use.

2. Quality Control

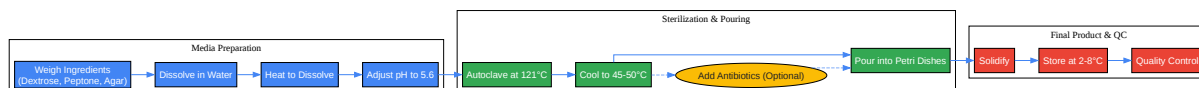
Quality control is essential to ensure the reliability of the prepared medium.

- **Appearance:** The dehydrated medium should be a homogeneous, free-flowing, light yellow powder. The prepared medium should be a light amber color and clear to slightly opalescent.
- **Sterility Test:** Incubate a few uninoculated plates at 20-25°C and 30-35°C for up to 5 days to check for contamination.
- **Growth Promotion Test:** Inoculate plates with standardized fungal strains to confirm the medium's ability to support growth.

Organism	ATCC Number	Expected Growth
<i>Aspergillus brasiliensis</i>	16404	Luxuriant growth
<i>Candida albicans</i>	10231	Luxuriant growth
<i>Saccharomyces cerevisiae</i>	9763	Luxuriant growth

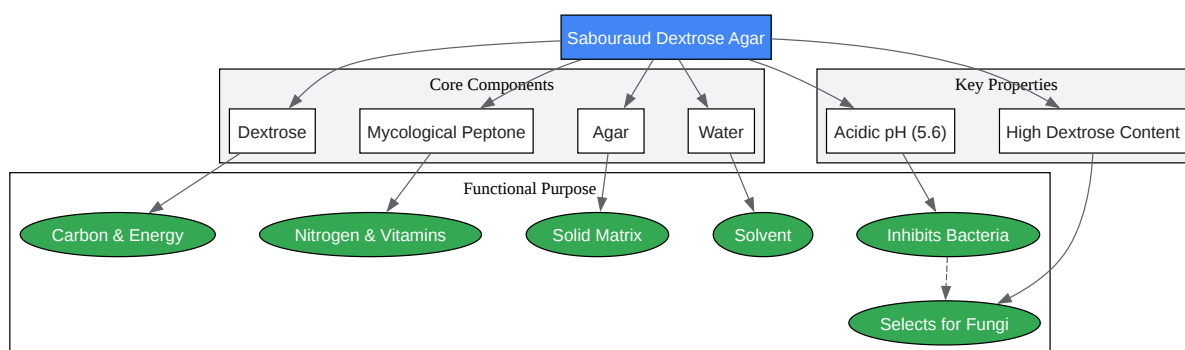
Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for preparing Sabouraud Dextrose Agar and the logical relationship of its components.



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Caption: Workflow for the preparation of Sabouraud Dextrose Agar.



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Caption: Component relationships and functions in Sabouraud Dextrose Agar.

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